7-ethoxy-3-phenoxy-4H-chromen-4-one
Description
7-Ethoxy-3-phenoxy-4H-chromen-4-one is a synthetic chromenone derivative characterized by an ethoxy group (-OCH₂CH₃) at the 7-position and a phenoxy group (-OPh) at the 3-position of the chromen-4-one scaffold. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with a benzopyran-4-one backbone, widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties . The ethoxy and phenoxy substituents in this compound likely influence its electronic properties, solubility, and reactivity compared to simpler analogs.
Properties
IUPAC Name |
7-ethoxy-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-19-13-8-9-14-15(10-13)20-11-16(17(14)18)21-12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZTBOIRRQSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the reaction of 7-ethoxychromone with phenol in the presence of a suitable catalyst .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-phenoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Medicinal Chemistry
Research has indicated that 7-ethoxy-3-phenoxy-4H-chromen-4-one possesses various biological activities, making it a candidate for drug development:
- Antioxidant Activity : The compound can scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.
- Anti-inflammatory Properties : Studies suggest that it may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation in macrophages, impacting inflammatory responses.
- Anticancer Potential : Preliminary studies have explored its efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology .
The compound has been studied for its interactions with biological systems:
- Enzyme Inhibition : It has shown promise in modulating enzyme activities that are critical in various metabolic pathways.
- Parasite Activity : Some derivatives have exhibited potent activity against parasites responsible for diseases like cutaneous leishmaniasis .
Industrial Applications
Due to its stability and reactivity, 7-ethoxy-3-phenoxy-4H-chromen-4-one is also utilized in industrial settings:
- Synthesis of Dyes and Pigments : Its chemical properties make it suitable for use in creating various dyes and pigments.
- Chemical Processes : The compound serves as an intermediate in the synthesis of more complex organic molecules.
Case Studies
- Antioxidant Mechanisms : A study investigated the ability of 7-ethoxy-3-phenoxy-4H-chromen-4-one to inhibit oxidative stress pathways in cellular models, demonstrating significant protective effects against oxidative damage.
- Anti-inflammatory Effects : Research focused on the modulation of inflammatory pathways showed that this compound could effectively reduce pro-inflammatory cytokine levels in vitro.
- Anticancer Activity : In vivo studies have indicated that derivatives of 7-ethoxy-3-phenoxy-4H-chromen-4-one exhibit cytotoxic effects on specific cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity, interaction with cellular receptors, and influence on signaling pathways. Specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Analog Compounds:
7-Ethoxy-3-phenyl-4H-chromen-4-one (CAS 13057-73-3): Differs by having a phenyl (-Ph) instead of phenoxy (-OPh) group at position 2.
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one : Features a hydroxy (-OH) group at position 7 and a methoxyphenyl substituent. The hydroxy group enhances hydrogen-bonding capacity, improving aqueous solubility compared to ethoxy derivatives .
7-Phenyl-4H-chromen-4-one (3f): A simpler analog with a phenyl group at position 4. Its melting point (147–150°C) and spectral data (e.g., IR: 1641 cm⁻¹ for C=O stretch) provide benchmarks for comparing electronic effects of substituents .
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one : Demonstrates how methoxy groups at multiple positions alter steric and electronic profiles, impacting biological activity .
Table 1: Comparative Physicochemical Properties
Stability and Reactivity
- Electron-Donating vs. Withdrawing Groups: Ethoxy (-OCH₂CH₃) and phenoxy (-OPh) substituents are electron-donating, stabilizing the chromenone ring via resonance. This contrasts with electron-withdrawing groups (e.g., -NO₂ in ), which reduce ring electron density .
- Oxidative Stability: Ethoxy groups are less prone to oxidation than hydroxy or thioether groups, making 7-ethoxy-3-phenoxy-4H-chromen-4-one more stable under oxidative conditions compared to 7-hydroxy analogs .
Biological Activity
7-Ethoxy-3-phenoxy-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, specifically classified as a chromenone derivative. Its unique molecular structure, characterized by an ethoxy group and a phenoxy group, contributes to its diverse biological activities. This article provides a detailed overview of its biological activity, including antioxidant, anti-inflammatory, antibacterial, and cytotoxic properties, supported by research findings and case studies.
- Molecular Formula : C17H14O4
- CAS Number : 13057-73-3
1. Antioxidant Activity
Research indicates that 7-ethoxy-3-phenoxy-4H-chromen-4-one exhibits significant antioxidant properties. It effectively scavenges free radicals, which may help mitigate oxidative stress-related damage in biological systems. The compound's ability to inhibit reactive oxygen species (ROS) has been linked to its potential therapeutic applications in preventing oxidative damage in cells.
2. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory pathways. Specifically, it inhibits the activation of NF-kB in macrophages, a crucial factor in inflammatory responses. This modulation suggests that 7-ethoxy-3-phenoxy-4H-chromen-4-one could be beneficial in treating inflammatory diseases.
3. Antibacterial Activity
7-Ethoxy-3-phenoxy-4H-chromen-4-one has demonstrated antibacterial activity against various strains of bacteria. In particular, it has been evaluated for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that the compound possesses bactericidal properties, inhibiting protein synthesis and affecting nucleic acid production .
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
4. Cytotoxicity and Apoptosis
Studies have investigated the cytotoxic effects of 7-ethoxy-3-phenoxy-4H-chromen-4-one on cancer cell lines. The compound induces apoptosis through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways. This property highlights its potential as an anticancer agent .
The biological activity of 7-ethoxy-3-phenoxy-4H-chromen-4-one is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound acts as an inhibitor of several cytochrome P450 enzymes (CYPs), which are involved in drug metabolism. This inhibition can enhance the plasma concentration of co-administered drugs, potentially improving their efficacy .
Case Studies
Several studies have explored the biological activity of this compound:
- Antioxidant Study : A study demonstrated that 7-ethoxy-3-phenoxy-4H-chromen-4-one significantly reduced oxidative stress markers in vitro, suggesting its potential use in antioxidant therapy.
- Antibacterial Evaluation : In a comparative analysis with standard antibiotics, 7-ethoxy-3-phenoxy-4H-chromen-4-one exhibited comparable or superior antibacterial activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
